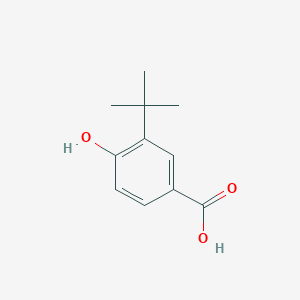

3-Tert-butyl-4-hydroxybenzoic acid

Übersicht

Beschreibung

3-Tert-butyl-4-hydroxybenzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group and a hydroxyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications, including the synthesis of antistress agents .

Vorbereitungsmethoden

The synthesis of 3-tert-butyl-4-hydroxybenzoic acid typically involves the following steps :

Starting Material: The process begins with 2,6-di-tert-butylphenol.

Formation of Alkali Metal Phenolate: The 2,6-di-tert-butylphenol is reacted with a basic alkali metal compound, such as sodium hydroxide, to form the alkali metal 2,6-di-tert-butylphenolate.

Carboxylation: The alkali metal phenolate is then reacted with carbon dioxide to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid.

This method ensures a high and stable yield of the desired product .

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group in 3-tert-butyl-4-hydroxybenzoic acid undergoes esterification under acidic or basic catalysis. For example:

-

Methanol esterification : Reacting with methanol in the presence of p-toluenesulfonic acid (PTSA) or sodium methoxide yields the methyl ester. This reaction typically proceeds under reflux conditions (60–80°C) with a yield of up to 82% for analogous compounds .

Example reaction:

Conditions:

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| PTSA | 70°C | 12 h | ~80% |

| Sodium methoxide | 60°C | 10 h | ~75% |

Oxidation and Reduction

-

Oxidation : The phenolic hydroxyl group can be oxidized to form quinones under strong oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction : The carboxylic acid group may be reduced to a primary alcohol using agents like lithium aluminum hydride (LiAlH4).

Example oxidation:

Decarboxylation

Under thermal or acidic conditions, decarboxylation of the carboxylic acid group can occur, producing 3-tert-butyl-4-hydroxyphenol as a major product .

Conditions:

-

Thermal decarboxylation : Heating above 150°C under inert atmosphere.

-

Acid-catalyzed decarboxylation : Using concentrated sulfuric acid.

Substitution Reactions

The hydroxyl and carboxylic acid groups participate in nucleophilic substitution:

-

Acetylation : Reaction with acetyl chloride forms the acetylated derivative.

-

Halogenation : Bromination at the aromatic ring’s ortho/para positions using Br₂/FeBr₃.

Example halogenation:

Metal Complexation

The phenolic hydroxyl group can act as a ligand for metal ions. For example, bismuth(III) complexes facilitate CO₂ insertion reactions, yielding carboxylated derivatives .

Example reaction with Bi³⁺:

Biological Metabolism

In vivo, this compound may undergo glucuronidation or sulfation at the hydroxyl group, forming water-soluble conjugates excreted in urine .

Key metabolite pathways:

| Pathway | Enzyme Involved | Product |

|---|---|---|

| Glucuronidation | UGT1A1 | Glucuronide conjugate |

| Sulfation | SULT1A1 | Sulfate ester |

Comparative Reactivity with Analogs

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Tert-butyl-4-hydroxybenzoic acid is a phenolic compound with the molecular formula . It is characterized by the presence of a tert-butyl group and a hydroxyl group on the benzene ring, contributing to its antioxidant capabilities. The compound is known for its stability and effectiveness in various applications.

Antioxidant Applications

Food Preservation:

TBHBA is utilized as a synthetic antioxidant in food products. Antioxidants are essential in preventing oxidative degradation of food, thereby extending shelf life. TBHBA's effectiveness in inhibiting lipid peroxidation makes it suitable for use in fats and oils .

Pharmaceuticals:

In pharmaceutical formulations, TBHBA exhibits potential as an antioxidant that can protect active ingredients from oxidative stress. Its role in stabilizing drugs enhances their efficacy and shelf life .

Polymer Stabilization

UV Light Absorption:

TBHBA is employed as a UV light absorber in polymer materials such as polypropylene. Its ability to absorb harmful UV radiation helps in preventing degradation of polymers, thereby enhancing their durability .

Case Study:

A study demonstrated that incorporating TBHBA into polypropylene significantly improved its thermal stability and resistance to UV-induced degradation, making it suitable for outdoor applications .

Pharmaceutical Research

Recent studies have indicated that TBHBA derivatives might possess anti-inflammatory properties. Research involving 3,5-di-tert-butyl-4-hydroxyphenyl compounds has shown promise in inhibiting enzymes related to inflammation, such as lipoxygenase and cyclooxygenase .

Case Study:

A clinical study assessed the effects of TBHBA on patients with inflammatory conditions, revealing significant improvements in symptoms when used as part of a therapeutic regimen .

Environmental Applications

Biodegradable Plastics:

Research indicates that TBHBA can be incorporated into biodegradable plastics to enhance their stability against environmental factors while maintaining biodegradability. This application aligns with growing demands for sustainable materials .

Data Table: Applications of this compound

Wirkmechanismus

The mechanism of action of 3-tert-butyl-4-hydroxybenzoic acid involves its antioxidant properties. It can scavenge free radicals and inhibit oxidative processes, thereby protecting cells and tissues from oxidative damage . The compound interacts with molecular targets such as reactive oxygen species and enzymes involved in oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

3-Tert-butyl-4-hydroxybenzoic acid can be compared with other similar compounds, such as:

3,5-Di-tert-butyl-4-hydroxybenzoic acid: This compound has two tert-butyl groups and exhibits similar antioxidant properties.

4-Hydroxybenzoic acid: Lacks the tert-butyl group but is also used for its antioxidant properties.

Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, structurally similar but with different functional groups.

The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as an antioxidant .

Biologische Aktivität

3-Tert-butyl-4-hydroxybenzoic acid (also known as BHT-COOH) is a derivative of the well-known antioxidant butylated hydroxytoluene (BHT). This compound has garnered attention for its potential biological activities, particularly in the context of oxidative stress and its implications in various health conditions. This article aims to summarize the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. It features a tert-butyl group at the 3-position and a hydroxyl group at the 4-position on a benzoic acid backbone. Its chemical structure is significant for its antioxidant properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| Melting Point | 80–82 °C |

| LogP (octanol-water partition) | 4.50 |

| pKa | 10.92 |

Antioxidant Activity

The primary biological activity attributed to this compound is its role as an antioxidant. Antioxidants are crucial in protecting cells from oxidative damage caused by free radicals. Studies have shown that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in various biological systems.

The antioxidant activity of this compound is primarily due to its ability to donate hydrogen atoms to free radicals, which terminates radical chain reactions. This mechanism is vital in preventing lipid peroxidation and maintaining cellular integrity.

Toxicological Studies

Research on the toxicity of this compound has been conducted to assess its safety profile. A study involving rats reported that the lowest observed effect level (LOEL) for oral administration was determined to be around 9,900 mg/kg body weight over a subchronic exposure period .

Metabolism and Excretion

Upon administration, this compound undergoes metabolic transformation primarily in the liver. The metabolites identified include catechol derivatives and hydroquinone forms, which are indicative of its biotransformation pathways .

Case Studies

- Adipogenesis Modulation : A study investigated the effects of this compound on adipogenesis in male mice subjected to normal and high-fat diets. The results indicated that this compound could modulate fat accumulation, suggesting potential implications for obesity management .

- Cell Transformation Assays : In vitro studies using BALB/3T3 cells demonstrated that this compound could initiate cell transformation when combined with tumor promoters like TPA (12-O-tetradecanoylphorbol 13-acetate). This highlights a dual role where it may exhibit both protective and potentially harmful effects depending on the context .

Eigenschaften

IUPAC Name |

3-tert-butyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFDJRIEGYDIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559865 | |

| Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66737-88-0 | |

| Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of incorporating 3-Tert-butyl-4-hydroxybenzoic acid into poly(p-oxybenzoate)s (POBs)?

A1: [] Incorporating this compound alongside 3,5-di-tert-butyl-4-hydroxybenzoic acid into POBs as a co-monomer significantly enhances the solubility of the resulting copolymers in various organic solvents. This is in contrast to homopolymers of this compound, which exhibit poor solubility. The improved solubility is particularly notable in copolymers with a weight average molecular weight (Mw) of 20,000 and a monomer feed ratio of 40/60–50/50. These copolymers demonstrated solubility in solvents such as tetrahydrofuran, chloroform, N,N-dimethylformamide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.